1,5-Dimethylpyrene

Fluorescence spectroscopy PAH identification Environmental analytical chemistry

1,5-Dimethylpyrene is a C2-symmetric, dialkyl-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the pyrene family, with methyl groups occupying the sterically distinct 1- and 5-positions of the fused tetracyclic core (molecular formula C₁₈H₁₄, molecular weight ~230.3 g/mol). This specific 1,5-substitution pattern differentiates it from other dimethylpyrene isomers such as 1,3-, 1,6-, 1,8-, 2,7-, and 4,5-dimethylpyrene, as well as from mono-methylated analogs and the parent pyrene, each of which exhibits distinct electronic, steric, and spectroscopic signatures.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 149021-92-1
Cat. No. B12676640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethylpyrene
CAS149021-92-1
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C4C2=C(C=C1)C=C(C4=CC=C3)C
InChIInChI=1S/C18H14/c1-11-6-7-14-10-12(2)15-5-3-4-13-8-9-16(11)18(14)17(13)15/h3-10H,1-2H3
InChIKeyLSYROTWHHNIZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethylpyrene (CAS 149021-92-1) – Core Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


1,5-Dimethylpyrene is a C2-symmetric, dialkyl-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the pyrene family, with methyl groups occupying the sterically distinct 1- and 5-positions of the fused tetracyclic core (molecular formula C₁₈H₁₄, molecular weight ~230.3 g/mol) . This specific 1,5-substitution pattern differentiates it from other dimethylpyrene isomers such as 1,3-, 1,6-, 1,8-, 2,7-, and 4,5-dimethylpyrene, as well as from mono-methylated analogs and the parent pyrene, each of which exhibits distinct electronic, steric, and spectroscopic signatures [1]. Understanding these differences is critical for researchers and industrial users selecting the appropriate pyrene scaffold for applications in organic electronics, photophysical probing, environmental tracing, or synthetic intermediate chemistry.

Why 1,5-Dimethylpyrene Cannot Be Interchanged with Generic Dimethylpyrene Isomers or Unsubstituted Pyrene


Simple in-class substitution among pyrene derivatives is scientifically invalid because methylation position and count profoundly alter π-electron delocalization, HOMO–LUMO energetics, excited-state behavior, molecular planarity, and intermolecular packing [1]. The 1,5-dimethyl substitution pattern in pyrene confers a unique combination of maintained alternant hydrocarbon topology, altered reduction potential, and a specific fluorescence response to quenching agents that differs from 1,6-, 1,8-, or 2,7-substituted isomers [2]. Consequently, procurement decisions cannot rely on generic “dimethylpyrene” specifications; the exact isomer determines performance in fluorescence-based analytical methods, electronic material applications, and environmental fate studies.

Quantitative Evidence Guide: Verified Differentiation of 1,5-Dimethylpyrene Against Key Comparators


Fluorescence Quenching Susceptibility: Alternant PAH Confirmation via Nitromethane Quenching Relative to Nonalternant PAHs and Mono-Methylpyrenes

1,5-Dimethylpyrene, as an alternant PAH, exhibits strong fluorescence emission that is quantitatively quenched by nitromethane, in contrast to nonalternant PAHs whose emission is largely unaffected under identical conditions [1]. In a head-to-head study with mono-methylated pyrenes, the fluorescence emission behavior of 1,5-dimethylpyrene was characterized alongside 1-methylpyrene, 2-methylpyrene, and 4-methylpyrene in acetonitrile and aqueous-acetonitrile solvent mixtures at varying nitromethane concentrations [1]. The quenching response confirms the alternant electronic structure of 1,5-dimethylpyrene, enabling its selective detection or discrimination in complex PAH mixtures where nonalternant isomers would not respond [2].

Fluorescence spectroscopy PAH identification Environmental analytical chemistry

Absence of Solvent Polarity Probe Behavior: Differentiation from 4-Isopropylpyrene in Fluorescence Solvatochromism Screens

In a systematic screen of fifteen alkylpyrene derivatives for solvent polarity probe behavior, 1,5-dimethylpyrene was explicitly classified as a non-probe molecule, with its calculated emission intensity ratios remaining essentially constant irrespective of solvent polarity [1]. This stands in contrast to 4-isopropylpyrene, which was identified as the only visually obvious solvent polarity probe among the alkylpyrenes examined, including 1-methylpyrene, 2-methylpyrene, 4-methylpyrene, 1-butylpyrene, and 1-decylpyrene [1].

Fluorescence probe development Solvent polarity sensing Analytical photophysics

Physical Property Differentiation: Melting Point and Vapor Pressure Compared to 1,3-Dimethylpyrene and 1,2-Dimethylpyrene Isomers

1,5-Dimethylpyrene can be distinguished from its regioisomers by key physical properties relevant to purification, handling, and formulation. The melting point of 1,5-dimethylpyrene is reported at approximately 120 °C , which differs substantially from 1,3-dimethylpyrene (98–99 °C) and 3,4-dimethylpyrene (104–105 °C) [1]. Boiling point (402.3 °C at 760 mmHg), density (1.183 g/cm³), and vapor pressure (2.57 × 10⁻⁶ mmHg at 25 °C) have been reported for 1,5-dimethylpyrene , while the generic dimethylpyrene (1,2-isomer) shows a boiling point range of 406.6 ± 15.0 °C and a flash point of 191.5 ± 14.5 °C .

Physicochemical characterization Isomer identification Purification and formulation

OLED Material Potential: Reduced Aggregation Propensity of Sterically Shielded Pyrene Derivatives Relative to Unsubstituted Pyrene

Patent literature establishes that pyrene derivatives bearing substituents at the 1- and 5-positions (among other substitution patterns incorporating bulky alkyl or aryl groups) exhibit reduced intermolecular aggregation compared to unsubstituted pyrene, thereby improving blue emission purity in OLED devices [1]. While 1,5-dimethylpyrene itself is a model compound with relatively small methyl substituents, its 1,5-substitution pattern serves as a foundational scaffold for designing derivatives with larger steric groups that suppress excimer formation and aggregation-caused quenching [1].

Organic electronics OLED emitter materials Aggregation-induced quenching

Genotoxicity Profile Differentiation: Contextual Comparison of Dimethylpyrene Isomer Tumorigenicity Data from In Vivo Models

Published genotoxicity studies on methylated pyrenes indicate that 1,6-dimethylpyrene induces unscheduled DNA synthesis in rat hepatocytes but is notably non-tumorigenic when administered to newborn male mice, in contrast to 1-methylpyrene which is both genotoxic and tumorigenic in the same models [1]. While 1,5-dimethylpyrene was not directly tested in this specific study, the data establish that dimethyl substitution position is a critical determinant of biological activity within the pyrene family, and the 1,5-isomer occupies a structurally distinct category [1].

Genetic toxicology Carcinogenicity assessment Structure-activity relationships

Optimal Use Scenarios for 1,5-Dimethylpyrene: Where Its Specific Properties Deliver Verifiable Advantages


Fluorescence-Based Environmental PAH Analysis Requiring Alternant-Specific Detection

In environmental analytical laboratories employing nitromethane selective quenching for PAH fingerprinting, 1,5-dimethylpyrene serves as a diagnostic alternant PAH standard. Its fluorescence is reliably quenched by nitromethane, enabling unambiguous discrimination from co-eluting nonalternant PAHs in complex extracts from crude oils, sediments, or airborne particulates [Section 3, Evidence 1]. Procurement of this specific isomer ensures analytical selectivity that cannot be achieved with generic dimethylpyrene mixtures.

Non-Responsive Internal Fluorescence Standard for Solvent Polarity Studies

For photophysical laboratories conducting solvent polarity-dependent fluorescence measurements, 1,5-dimethylpyrene is validated as a non-probe molecule whose emission intensity ratios remain constant across solvents of varying polarity [Section 3, Evidence 2]. This makes it an ideal internal reference standard against which the responsive behavior of probe molecules like 4-isopropylpyrene can be calibrated, avoiding the confounding solvent sensitivity that would arise if a polarity-responsive pyrene derivative were used as the reference.

Structural Core for Rational OLED Emitter Design via 1,5-Functionalization

In organic electronics R&D, 1,5-dimethylpyrene provides a well-defined, synthetically tractable pyrene scaffold for systematic derivatization studies aimed at suppressing aggregation-induced spectral broadening in blue OLED emitters [Section 3, Evidence 4]. The 1,5-substitution pattern is explicitly recognized in patent literature as a viable architecture for introducing bulky steric groups that mitigate intermolecular π-stacking. Researchers designing next-generation emitter materials can use 1,5-dimethylpyrene as a starting material or reference compound for structure-property optimization.

Isomer-Specific Reference Material for Toxicological Structure-Activity Studies

Given that dimethylpyrene isomers exhibit divergent genotoxic and tumorigenic profiles—with 1,6-dimethylpyrene being genotoxic but non-tumorigenic, unlike 1-methylpyrene [Section 3, Evidence 5]—toxicology laboratories require isomerically pure 1,5-dimethylpyrene reference material for independent hazard characterization. Read-across from other isomers is scientifically unsupported, making authenticated, high-purity 1,5-dimethylpyrene essential for generating valid structure-activity relationship data in regulatory or mechanistic toxicology studies.

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